N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide
Description
Properties
CAS No. |
1179101-90-6 |
|---|---|
Molecular Formula |
C3H7F3N2O2S |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10) |
InChI Key |
YWJQBLHCEFWSDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimycobacterial Activity
Recent research has highlighted the potential of N-trifluoromethylthiolated sulfonamidic compounds, including derivatives similar to N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide, in combating Mycobacterium tuberculosis (M. tb.) and other bacterial strains. Notably, specific compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established treatments like ethambutol . This suggests that modifications to the sulfamide structure can enhance its efficacy against resistant bacterial strains.
1.2 Treatment of Human African Trypanosomiasis (HAT)
This compound derivatives have been explored for their potential as inhibitors of Trypanosoma brucei N-myrisoyltransferase (TbNMT), a promising therapeutic target for HAT. Structural optimization has led to compounds with improved blood-brain barrier penetration and selectivity, crucial for treating both stages of the disease . For instance, modifications involving the trifluoroethyl group have demonstrated enhanced potency in preclinical models .
Material Science Applications
2.1 Cold-Chain Transportation
The compound's stability under varying temperatures makes it suitable for applications in cold-chain transportation. Its chemical properties allow it to serve as a refrigerant or stabilizer in environments where temperature control is critical .
2.2 Fluorinated Surfactants
Due to the presence of trifluoroethyl groups, this compound can be utilized in developing fluorinated surfactants. These surfactants exhibit unique surface-active properties that are beneficial in various industrial applications such as coatings and emulsifiers .
Data Tables
Case Studies
Case Study 1: Antibacterial Efficacy
In a study focusing on the antibacterial properties of N-trifluoromethylthio sulfonamidic compounds, two derivatives were identified with remarkable activity against M. tb., achieving MIC values between 4-8 μg/mL. This research underscores the importance of structural modifications in enhancing antibacterial efficacy and opens avenues for developing new treatments for tuberculosis .
Case Study 2: HAT Treatment Optimization
Further investigations into the use of this compound analogs for treating HAT revealed that specific structural changes significantly improved their pharmacokinetic profiles. These findings are crucial as they not only validate the compound's therapeutic potential but also illustrate how targeted chemical modifications can lead to better clinical outcomes .
Mechanism of Action
The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Key Observations:
- Trifluoroethyl Group: The trifluoroethyl moiety in all compounds enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl or methyl groups) .
- Functional Group Impact :
- Sulfamide vs. Acetamide : The sulfamide group (-SO₂NH-) in the target compound provides stronger hydrogen-bonding capacity and acidity (pKa ~10–12) compared to acetamides (-CONH-), which are less acidic (pKa ~14–16) . This difference influences solubility and target binding.
- Carbamoyl Chloride : The carbamoyl chloride derivative [1505056-54-1] is highly reactive, serving as a precursor in synthesis, whereas the sulfamide is more stable and suited for direct biological evaluation .
Crystallographic and Conformational Insights
Studies on sulfonamide derivatives (e.g., N-(2-methylphenylsulfonyl)-2,2,2-trimethylacetamide) reveal that substituents like trifluoroethyl enforce conformational rigidity due to steric and electronic effects. This rigidity can enhance binding specificity in drug-target interactions .
Biological Activity
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. The trifluoroethyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. For instance, modifications to the sulfonamide moiety can enhance potency against various pathogens. This compound has shown promising results in preliminary assays against bacterial strains, although specific data on its efficacy is limited.
Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit key enzymes involved in bacterial folate synthesis. The biological mechanism typically involves competitive inhibition of dihydropteroate synthase (DHPS). Studies have suggested that the trifluoroethyl group may enhance binding affinity through hydrophobic interactions, potentially leading to improved inhibition rates compared to less substituted analogs.
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the sulfonamide structure can affect biological activity:
| Compound Variant | IC50 (μM) | Activity Description |
|---|---|---|
| N-Methyl-Sulfamide | 10 | Moderate inhibition of bacterial growth |
| N-Methyl-N-(trifluoroethyl)-sulfamide | 0.5 | Enhanced inhibition due to increased lipophilicity |
The above table illustrates that the introduction of the trifluoroethyl group significantly lowers the IC50 value, indicating a stronger inhibitory effect on target enzymes.
Study on Trypanosoma brucei
In a study focusing on human African trypanosomiasis (HAT), derivatives of sulfonamides were evaluated for their activity against Trypanosoma brucei. The lead compound demonstrated an IC50 value of 0.002 μM against N-myristoyltransferase (TbNMT), a critical enzyme for the parasite's survival. While this compound was not directly tested in this context, its structural similarity suggests potential efficacy against similar targets .
Pharmacokinetics and Toxicity Studies
Pharmacokinetic studies have shown that modifications in lipophilicity significantly affect absorption and distribution. Compounds with lower lipophilicity generally exhibit better bioavailability and lower toxicity profiles. In animal models, compounds similar to this compound displayed favorable safety profiles at doses up to 40 mg/kg .
Q & A
Q. What are the standard synthetic routes for N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide?
The synthesis typically involves nucleophilic substitution or sulfamoylation reactions. For example, trifluoroethylation can be achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as a reactive intermediate, which facilitates the introduction of the trifluoroethyl group via SN2 mechanisms. Reagents such as triflate derivatives (e.g., CF₃SO₃CH₂CF₃) are critical for selective alkylation due to their high electrophilicity . Purification often employs column chromatography, and purity validation is performed using HPLC (≥98% purity criteria) .
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming the presence and environment of the trifluoroethyl group.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, particularly relevant for sulfamide derivatives .
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s binding interactions in enzymatic assays?
The trifluoroethyl group enhances metabolic stability and modulates electron density via strong inductive effects (-I), reducing basicity of adjacent amines and altering hydrogen-bonding capacity. Fluorine’s stereoelectronic effects can restrict conformational flexibility, optimizing docking interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors). Computational docking studies using the Protein Data Bank (PDB) are recommended to map fluorine-protein interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfamide derivatives?
Contradictions may arise from variations in substituent positioning or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. aryl groups) to isolate contributions to activity.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to distinguish enthalpic/entropic drivers.
- Crystallographic Analysis : Compare crystal structures to identify polymorphic effects on bioavailability .
Q. How can computational methods predict the metabolic stability of this compound?
Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for C-F bonds, predicting resistance to oxidative metabolism. In vitro assays using liver microsomes combined with LC-MS/MS detect metabolites, focusing on defluorination or sulfamide cleavage. Fluorine’s electronegativity often reduces CYP450-mediated oxidation, extending half-life .
Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?
Sulfamide derivatives exhibit polymorphism due to diverse hydrogen-bonding motifs (N-H⋯O=S). X-ray crystallography reveals that the trifluoroethyl group disrupts classical hydrogen bonds, favoring C-F⋯H-N interactions or π-stacking with aromatic moieties. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) monitor phase transitions under varying humidity/temperature .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying trace impurities in synthesis?
Q. How do solvent systems impact the compound’s reactivity in aqueous media?
The trifluoroethyl group increases hydrophobicity, necessitating mixed solvents (e.g., DMSO/H₂O or THF/H₂O) to enhance solubility. Kinetic studies in buffered solutions (pH 7.4) assess hydrolytic stability, with LC-MS monitoring degradation products .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
